molecular formula C10H7ClF3IOS B14034893 1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14034893
M. Wt: 394.58 g/mol
InChI Key: YLHGZNFQBHSOOD-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7ClF3IOS. This compound is characterized by the presence of chlorine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and complex molecule. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including halogenation and substitution reactions. One common synthetic route involves the following steps:

    Halogenation: Introduction of iodine and chlorine atoms to the phenyl ring.

    Substitution: Incorporation of the trifluoromethylthio group through nucleophilic substitution reactions.

    Final Assembly: Coupling of the halogenated phenyl ring with a propan-2-one moiety under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound’s halogen and trifluoromethylthio groups play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

1-Chloro-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:

    1-Chloro-1-(2-iodophenyl)propan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical properties.

    1-Chloro-1-(2-bromo-5-(trifluoromethylthio)phenyl)propan-2-one: Contains bromine instead of iodine, affecting its reactivity and applications.

Properties

Molecular Formula

C10H7ClF3IOS

Molecular Weight

394.58 g/mol

IUPAC Name

1-chloro-1-[2-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7ClF3IOS/c1-5(16)9(11)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-4,9H,1H3

InChI Key

YLHGZNFQBHSOOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)I)Cl

Origin of Product

United States

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